N-(3,4-dichlorophenyl)oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)oxirane-2-carboxamide is a chemical compound with the molecular formula C9H7Cl2NO2 and a molecular weight of 232.07 g/mol It is characterized by the presence of a dichlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)oxirane-2-carboxamide typically involves the reaction of 3,4-dichloroaniline with an appropriate epoxide precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Oxirane derivatives with modified functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Scientific Research Applications
N-(3,4-dichlorophenyl)oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)oxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring is known to undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, resulting in various biological effects . The dichlorophenyl group enhances the compound’s stability and reactivity, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Oxirane-2-carboxamide: A related compound with similar structural features but lacking the dichlorophenyl group.
2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide: Another derivative with a trifluoromethyl group instead of dichlorophenyl.
Cerulenin: A structurally related compound with different functional groups and biological activities.
Uniqueness
N-(3,4-dichlorophenyl)oxirane-2-carboxamide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxirane derivatives and contributes to its specific applications and reactivity .
Properties
Molecular Formula |
C9H7Cl2NO2 |
---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-6-2-1-5(3-7(6)11)12-9(13)8-4-14-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
KKMZXJLKTUGQKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.